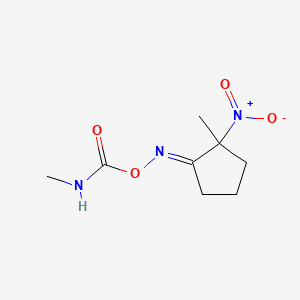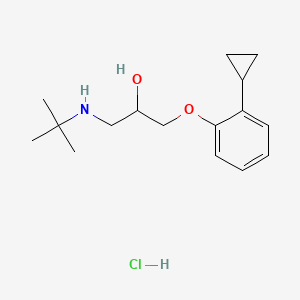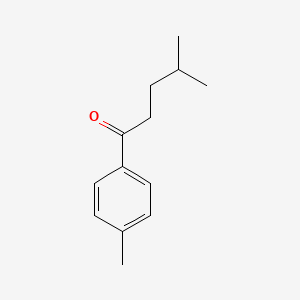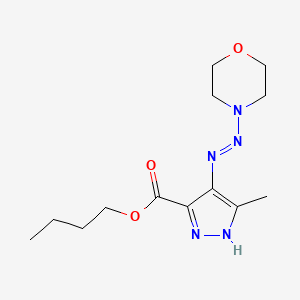
Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is notable for its unique structure, which includes a butyl ester group, a methyl group, and a morpholinylhydrazinylidene moiety attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyrazole core. This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The resulting pyrazole intermediate is then subjected to further functionalization.
For the specific synthesis of this compound, the following steps are generally involved:
Formation of the pyrazole core: This can be done by reacting hydrazine hydrate with a β-keto ester in the presence of an acid catalyst.
Introduction of the morpholinylhydrazinylidene group: This step involves the reaction of the pyrazole intermediate with morpholine and hydrazine hydrate under reflux conditions.
Esterification: The final step is the esterification of the carboxylic acid group with butanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.
化学反応の分析
Types of Reactions
Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazinylidene group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with varying functional groups.
科学的研究の応用
Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antitumor agent.
Industry: Utilized in the development of novel materials with specific chemical properties, such as corrosion inhibitors or catalysts.
作用機序
The mechanism of action of Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound’s hydrazinylidene group can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The pyrazole ring’s electronic properties can also modulate its reactivity and interaction with biological molecules. These interactions can lead to the inhibition of specific enzymes or signaling pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Butyl 5-methyl-4-(phenylhydrazinylidene)pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a morpholinyl group.
Ethyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate: Similar structure but with an ethyl ester instead of a butyl ester.
Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.
Uniqueness
Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the morpholinylhydrazinylidene group enhances its solubility and reactivity, making it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
27218-42-4 |
|---|---|
分子式 |
C13H21N5O3 |
分子量 |
295.34 g/mol |
IUPAC名 |
butyl 5-methyl-4-(morpholin-4-yldiazenyl)-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H21N5O3/c1-3-4-7-21-13(19)12-11(10(2)14-15-12)16-17-18-5-8-20-9-6-18/h3-9H2,1-2H3,(H,14,15) |
InChIキー |
IKFJDGZDIBYPBJ-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=NNC(=C1N=NN2CCOCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


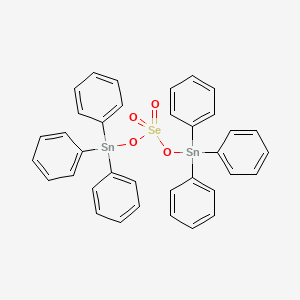

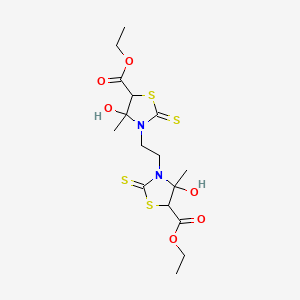
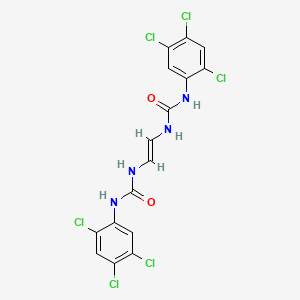

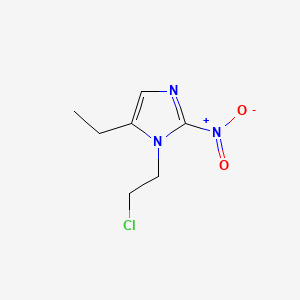
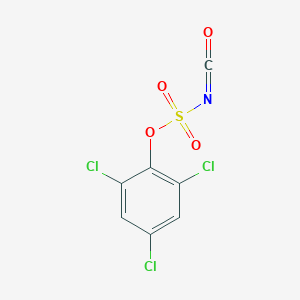
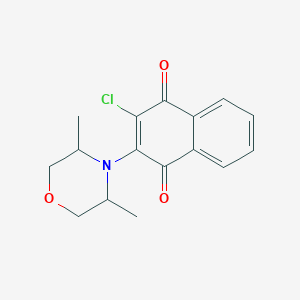
![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)
